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vitellogenin gene-binding protein - 143275-79-0

vitellogenin gene-binding protein

Catalog Number: EVT-1519836
CAS Number: 143275-79-0
Molecular Formula: C6H11Cl2N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vitellogenin gene-binding protein is a critical transcription factor involved in the regulation of vitellogenin gene expression, particularly in response to estrogen. This protein is primarily studied in avian species, notably chickens, where it plays a significant role in the transcriptional activation of the vitellogenin II gene. The vitellogenin gene itself encodes a precursor to egg yolk proteins, which are essential for embryonic development in oviparous organisms.

Source

The vitellogenin gene-binding protein was initially identified through cDNA expression library screening of chicken liver, revealing its function as a leucine zipper transcription factor that binds to key elements within the vitellogenin II promoter. This interaction is crucial for estrogen-dependent regulation of the gene . The protein's sequence indicates a basic region-leucine zipper motif, characteristic of many transcription factors that form dimers to bind DNA effectively.

Classification

Vitellogenin gene-binding protein belongs to the broader category of basic region-leucine zipper transcription factors. It is specifically classified within the subfamily that includes related proteins such as the rat albumin gene-binding protein. Despite structural similarities, distinct differences exist in their binding sites and functional roles .

Synthesis Analysis

Methods

The synthesis of vitellogenin gene-binding protein occurs primarily in the liver and is regulated by hormonal signals, particularly estrogen. The process involves transcription from the corresponding gene followed by translation into protein.

Technical Details

  • Transcription Initiation: The initiation of transcription involves various DNA-binding proteins, including vitellogenin gene-binding protein, which interact with estrogen response elements located in the promoter region of the vitellogenin gene.
  • Dimerization: Vitellogenin gene-binding protein functions as a dimer, which is essential for its DNA binding activity. This dimerization enhances its affinity for specific DNA sequences within the promoter .
Molecular Structure Analysis

Structure

The molecular structure of vitellogenin gene-binding protein features a basic region-leucine zipper motif that facilitates its function as a transcription factor. The leucine zipper domain allows for dimerization, while the basic region is responsible for DNA binding .

Data

  • Amino Acid Composition: The protein consists of approximately 250 amino acids, with significant regions dedicated to both dimerization and DNA interaction.
  • Structural Homology: Comparative studies reveal that while vitellogenin gene-binding protein shares some structural features with other bZIP proteins, it also possesses unique characteristics that define its specific binding capabilities .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving vitellogenin gene-binding protein are related to its binding interactions with DNA and other proteins. These reactions are essential for regulating the transcriptional activity of target genes.

Technical Details

  • DNA Binding: Vitellogenin gene-binding protein binds to specific sequences in the vitellogenin II promoter, forming stable complexes that facilitate transcription initiation.
  • Estrogen Interaction: The presence of estrogen significantly enhances the binding affinity of this protein to its target sites, thus promoting increased transcription rates of vitellogenin .
Mechanism of Action

Process

The mechanism by which vitellogenin gene-binding protein exerts its effects involves several steps:

  1. Hormonal Activation: Upon estrogen binding to its receptor, a conformational change occurs that promotes recruitment of vitellogenin gene-binding protein to the promoter region.
  2. Dimer Formation: Vitellogenin gene-binding protein forms dimers that stabilize its interaction with DNA.
  3. Transcription Initiation: The bound complex recruits additional transcription machinery, leading to RNA polymerase II-mediated transcription of the vitellogenin gene .

Data

Research indicates that changes in mRNA levels for vitellogenin occur following hormonal stimulation, with significant increases observed after exposure to estrogen .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of vitellogenin gene-binding protein is approximately 30 kDa.
  • Solubility: It remains soluble in physiological buffers and demonstrates stability under various conditions.

Chemical Properties

  • pH Stability: The protein exhibits optimal activity at physiological pH levels (around 7.4).
  • Thermal Stability: Vitellogenin gene-binding protein maintains functionality across a range of temperatures typically found in biological systems .
Applications

Scientific Uses

Vitellogenin gene-binding protein serves several important functions in scientific research:

  • Transcriptional Studies: It is utilized as a model system for studying hormone-regulated transcription mechanisms.
  • Developmental Biology: Researchers study this protein's role in oocyte development and egg formation across various species.
  • Environmental Monitoring: Vitellogenin levels are often measured as biomarkers for endocrine disruption in aquatic organisms, providing insights into environmental health and pollution effects .
Molecular Characterization of Vitellogenin Gene-Binding Proteins

Structural Domains and Functional Motifs in Vitellogenin Gene-Binding Proteins

Vitellogenin gene-binding proteins encompass transcription factors regulating vtg gene expression and structural components of the Vtg protein itself. These proteins exhibit characteristic domains that dictate their DNA-binding capabilities, protein-protein interactions, and functional roles in vitellogenesis and beyond.

Leucine Zipper and Basic Region (bZIP) Architecture

A subset of vitellogenin gene-binding transcription factors belongs to the bZIP family, characterized by a conserved basic region for DNA contact and a leucine zipper dimerization domain. This architecture facilitates the formation of homo- or heterodimers that recognize specific DNA sequences (e.g., estrogen response elements, EREs) in vtg gene promoters. The leucine zipper comprises heptad repeats of leucine residues creating an amphipathic α-helix. Hydrophobic interactions between zipper domains stabilize dimerization, positioning the adjacent basic regions for major groove DNA binding. While not explicitly detailed in the search results for Vtg-binding proteins, this domain architecture is a hallmark of transcription factors like those activated by estrogen receptor signaling, a primary regulator of vtg gene expression across oviparous species [3] [4].

DNA-Binding Specificity and Target Sequence Recognition

Vitellogenin gene expression is primarily regulated through specific cis-acting elements within promoter regions. Estrogen Response Elements (EREs), typically palindromic repeats (GGTCAnnnTGACC), are recognized by estrogen receptor (ER) complexes, canonical Vtg gene-binding transcription factors. Binding specificity is achieved through precise interactions between amino acid residues in the basic region and nucleotide bases within the ERE half-sites. Mutational analyses in teleost fish and other models confirm that variations in ERE sequence, number, and spacing significantly impact transcriptional activation of vtg genes [3]. Beyond EREs, other transcription factor binding sites (e.g., for C/EBP, HNF) contribute to the tissue- and stage-specific expression patterns observed for different vtg paralogs [8].

Evolutionary Conservation of Key Domains (e.g., VWD, DUF1943)

The vitellogenin protein itself, the product of vtg genes, possesses conserved structural domains critical for its function as a lipid transporter and yolk precursor. Analysis of the honey bee (Apis mellifera) Vg structure revealed a highly conserved Ca²⁺-binding site within the von Willebrand Factor type D domain (vWD) [1]. This domain, found across invertebrate and vertebrate Vtgs, is implicated in protein multimerization and potentially in pathogen recognition capabilities.

Table 1: Conserved Structural Domains in Vitellogenin Proteins

DomainLocation in Vg ProteinPrimary FunctionEvolutionary Conservation
Lipoprotein N-terminal (LPDN) / VitellogeninNN-terminalLipid binding core, receptor interactionHigh (Universal in LLTP superfamily)
Domain of Unknown Function 1943 (DUF1943)Adjacent to N-terminalLipid binding cavity formation, potential pathogen bindingHigh (Identified in insects, fish, crustaceans)
von Willebrand Factor type D (vWD)C-terminal regionMultimerization, Ca²⁺ binding, immune functions?High (Widely conserved; Ca²⁺ site in insects) [1]
C-terminal domainC-terminal endPotential lipid cavity shielding, structural roleModerate (Similar fold in honey bee & C. elegans) [6]

The Domain of Unknown Function 1943 (DUF1943), in conjunction with other β-sheets, forms the walls of the large hydrophobic lipid-binding cavity essential for Vg's role in lipid transport [1] [6]. Structural modeling and comparative genomics indicate strong conservation of the core architecture of DUF1943 and the vWD domain across diverse taxa, from insects like Apis mellifera and crustaceans like Exopalaemon carinicauda to fish [1] [8]. This conservation underscores their fundamental functional importance. The C-terminal domain, while smaller, also shows structural similarity (α-helix and β-strands connected by disulfide bridges) between honey bee Vg and Caenorhabditis elegans VIT-2, suggesting an evolutionarily conserved fold, potentially involved in shielding the lipid cavity [6].

Genomic Organization and Phylogenetic Analysis

The genomic architecture and evolutionary history of vtg genes and their regulatory binding proteins reveal patterns of gene duplication, divergence, and lineage-specific adaptations crucial for reproductive strategies.

Comparative Genomics Across Vertebrates and Invertebrates

Vitellogenin genes are members of the ancient Large Lipid Transfer Protein (LLTP) superfamily, sharing ancestry with mammalian apolipoprotein B (apoB) and microsomal triglyceride transfer protein (MTP) [4] [5]. Genomic analyses across Metazoa reveal significant variation in vtg gene number and organization:

  • Teleost Fish: Exhibit the most complex vtg systems, particularly in Acanthomorphs (spiny-rayed fish). Zebrafish (Danio rerio), for example, possess multiple vtg types derived from gene duplications: seven type-I (vtg1, 4, 5, 6, 7 - VtgAa), two type-II (vtg2, 8 - VtgAb), and one type-III (vtg3 - VtgC) [7]. These paralogs differ in domain completeness (e.g., VtgC lacks phosvitin) and functional specialization during oogenesis and embryogenesis.
  • Birds & Amphibians: Typically possess fewer vtg genes (often 1-3) compared to teleosts, reflecting different yolk utilization strategies.
  • Invertebrates: Gene number varies. The nematode C. elegans has six vit genes (vit-1 to vit-6) [5]. Insects like the honey bee (Apis mellifera) generally possess a single major vg gene, although its functions have diversified beyond reproduction to include social behavior, immunity, and longevity [1] [4]. Crustaceans like the ridgetail white prawn (Exopalaemon carinicauda) exhibit an expansion, with 10 EcVtg genes identified in its genome [8].
  • Plants: Interestingly, Vitellogenin-like Proteins (VLPs) exist, as identified in Nicotiana tabacum. Phylogenetic analysis shows significant sequence homology with VLPs from other Solanaceae, suggesting conserved functions, potentially in pathogen defense [9].

Gene Duplication Events and Lineage-Specific Adaptations

Gene duplication is a primary driver of vtg gene family evolution, enabling functional diversification (subfunctionalization or neofunctionalization):

  • Teleost-Specific Duplications: The tripartite system (VtgAa, VtgAb, VtgC) in Acanthomorph teleosts arose from two rounds of whole-genome duplication (WGD) early in teleost evolution. Subsequent lineage-specific duplications occurred, as seen in zebrafish. These duplications allowed for specialization: VtgAa provides free amino acids for oocyte hydration in marine fish, VtgAb contributes major yolk proteins for later development, and VtgC is critical for early embryogenesis [3] [7]. Loss of specific domains (e.g., phosvitin in VtgC) occurred post-duplication.
  • Crustacean Expansions: The identification of 10 Vtg genes in Exopalaemon carinicauda and multiple genes in Macrobrachium rosenbergii indicates significant gene family expansion within decapod crustaceans [8]. These genes (EcVtg1a, 1b, 2, 3, 4, 5, 6a, 6b, 7, 8) are unevenly distributed across chromosomes, suggesting tandem duplications or translocations. Functional divergence is evident, with EcVtg1a, EcVtg2, and EcVtg3 playing dominant roles in exogenous vitellogenesis (hepatopancreas-derived), while EcVtg3 also contributes significantly to endogenous vitellogenesis (ovary-derived) [8].
  • Consequences of Duplication: Functional studies demonstrate the essentiality of specific paralogs. CRISPR/Cas9 knockout of vtg2 (a type-II/Ab Vtg) in zebrafish resulted in severe defects: reduced Vtg2 protein in liver and embryos, halved fertilization rates, vitelline membrane deficiencies, yolk leakage, significant embryonic mortality (71% dead by 24 hours post-fertilization), and morphological abnormalities in survivors [7]. This highlights the non-redundant, essential role acquired by this duplicated paralog in zebrafish embryonic development, specifically in vitelline membrane integrity.

Table 2: Vitellogenin Gene Family Diversity Across Species

Species GroupExample SpeciesNumber of Vtg/Vit GenesKey Features of Genomic OrganizationEvidence for Lineage-Specific Adaptation
Teleost Fish (Acanthomorph)Zebrafish (Danio rerio)10 (vtg1,2,3,4,5,6,7,8)Clustering (e.g., vtgAa genes adjacent); VtgC separateSubfunctionalization: VtgAa (hydration), VtgAb (yolk), VtgC (early embryogenesis) [3] [7]
NematodeCaenorhabditis elegans6 (vit-1 to vit-6)vit-3/vit-4 tandem duplication on X chromosomeMassive intestinal expression; role in post-embryonic provisioning [5]
Hymenopteran InsectHoney bee (Apis mellifera)1 major vgSingle gene locusPleiotropy: Co-opted for social behavior, immunity, longevity [1] [4]
Decapod CrustaceanExopalaemon carinicauda10 (EcVtg1a,1b,2,3,4,5,6a,6b,7,8)Uneven chromosomal distributionExpression divergence: EcVtg1a/2/3 dominate hepatopancreas expression [8]
PlantTobacco (Nicotiana tabacum)Vitellogenin-like (VLP)Homologs within SolanaceaePotential neofunctionalization in pathogen defense [9]

Phylogenetic analysis consistently groups Vtg receptors (VgRs) separately from the Vtg ligands themselves. VgRs, members of the low-density lipoprotein receptor (LDLR) family, exhibit their own evolutionary trajectory. A key adaptation in arthropod VgRs is the presence of duplicated ligand-binding domains (LBDs) and EGF precursor domains (EGFDs), a feature absent in vertebrate and nematode LDLR family members [10]. This duplication likely enhances ligand binding specificity or affinity in crustaceans and insects. Expression profiling in Litopenaeus vannamei (Pacific white shrimp) shows Lv-VgR is ovary-specific, progressively increasing during ovarian development and declining post-spawning, highlighting its crucial role in Vg uptake during vitellogenesis [10].

  • Vitellogenin (Vtg)
  • Vitellogenin-like Protein (VLP)
  • Vitellogenin Receptor (VgR)
  • Estrogen Receptor (ER)
  • bZIP Transcription Factors
  • von Willebrand Factor type D domain (vWD)
  • Domain of Unknown Function 1943 (DUF1943)
  • Lipoprotein N-terminal domain (LPD_N)
  • Vitellin (Vt)
  • Low-Density Lipoprotein Receptor (LDLR) family proteins

Properties

CAS Number

143275-79-0

Product Name

vitellogenin gene-binding protein

Molecular Formula

C6H11Cl2N3

Synonyms

vitellogenin gene-binding protein

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